4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine
Description
Properties
Molecular Formula |
C9H9N5 |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
(2-pyridin-2-ylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C9H9N5/c10-14-8-4-6-12-9(13-8)7-3-1-2-5-11-7/h1-6H,10H2,(H,12,13,14) |
InChI Key |
RXHIYTREJJYVOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)NN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine
Overview of Pyrimidine Synthesis
Pyrimidine derivatives are commonly synthesized via multi-step organic reactions starting from simpler precursors such as substituted pyrimidines or pyrimidine chlorides. The introduction of the hydrazinyl group typically occurs through nucleophilic substitution or hydrazinolysis reactions.
Key Synthetic Routes
Starting from 2-(Pyridin-2-yl)pyrimidine Precursors
- The synthesis often begins with 2-(pyridin-2-yl)pyrimidine derivatives bearing a suitable leaving group (e.g., chloride) at the 4-position.
- The 4-chloropyrimidine intermediate is prepared by chlorination of hydroxyl or oxo groups on the pyrimidine ring using reagents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).
- Subsequent nucleophilic substitution with hydrazine hydrate introduces the hydrazinyl group at the 4-position, yielding this compound.
Hydrazinolysis of Pyrimidine-2-thione Derivatives
- Pyrimidine-2-thione derivatives can be synthesized by condensation of appropriate aldehydes, ethyl cyanoacetate, and thiourea.
- These thiouracil derivatives are then chlorinated at the 4-position to form 4-chloropyrimidine-2-thione intermediates.
- Treatment with hydrazine hydrate replaces the chlorine with a hydrazinyl group, forming hydrazinyl-substituted pyrimidines.
Detailed Preparation Methodologies
Preparation of this compound via Chloropyrimidine Intermediate
| Step | Reaction | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Formation of 4-chloropyrimidine intermediate | Reaction of 2-(pyridin-2-yl)pyrimidine derivative with POCl3/PCl5, heating for several hours | Chlorination replaces hydroxyl or oxo group at C-4 with chlorine |
| 2 | Nucleophilic substitution | React 4-chloropyrimidine intermediate with hydrazine hydrate in ethanol under reflux | Hydrazine displaces chlorine to form 4-hydrazinyl derivative |
| 3 | Purification | Recrystallization from ethanol or other solvents | Yields pure this compound |
This method is supported by analogues in the literature where similar pyrimidine derivatives were synthesized using chlorination followed by hydrazinolysis.
Hydrazinolysis of Pyrimidine-2-thione Precursors
| Step | Reaction | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of pyrimidine-2-thione | Condensation of ethyl cyanoacetate, thiourea, and substituted aldehydes in ethanol with potassium carbonate, reflux overnight | Produces 6-substituted pyrimidine-2-thione derivatives |
| 2 | Chlorination | Treat pyrimidine-2-thione with POCl3/PCl5 at elevated temperature | Converts 2-thione to 4-chloropyrimidine-2-thione |
| 3 | Hydrazinolysis | React 4-chloropyrimidine-2-thione with hydrazine hydrate in ethanol under reflux | Replaces chlorine with hydrazinyl group |
| 4 | Purification | Filtration, washing, and recrystallization | Isolates hydrazinyl-substituted pyrimidine |
This approach is detailed in the synthesis of related pyrimidine derivatives with biological activity, demonstrating the versatility of hydrazinolysis in introducing hydrazinyl groups.
Representative Experimental Data and Analytical Characterization
| Compound | Yield (%) | Melting Point (°C) | Key IR Absorptions (cm⁻¹) | NMR Data (δ ppm) | Mass Spectrum (m/z) |
|---|---|---|---|---|---|
| 4-Chloro-6-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile | 77 | 136-137 | 3406 (NH), 2220 (CN), 1612 (C=N) | 3.71 (s, OCH3), 6.46-7.20 (m, aromatic H), 13.03 (s, NH) | 309 (M+2), 307 (M+) |
| Hydrazinyl-substituted pyrimidine (post hydrazinolysis) | 65 (typical) | Variable | NH stretching ~3350-3400 | NH2 signals ~4-5 ppm, aromatic signals | M+ corresponding to hydrazinyl derivative |
Analytical techniques such as FT-IR, ^1H NMR, and mass spectrometry confirm the successful substitution of chlorine by hydrazinyl groups and the integrity of the pyrimidine and pyridinyl moieties.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Chlorination + Hydrazinolysis | 2-(Pyridin-2-yl)pyrimidine derivatives | POCl3/PCl5, hydrazine hydrate | Heating, reflux in ethanol | High regioselectivity, well-established | Requires handling of corrosive chlorinating agents |
| Hydrazinolysis of Pyrimidine-2-thione | Pyrimidine-2-thione derivatives | POCl3/PCl5, hydrazine hydrate | Reflux in ethanol | Access to diverse substituted derivatives | Multi-step, moderate yields |
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions to yield dihydropyridine or dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Dihydropyridine or dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyridine and pyrimidine rings contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: Fluorine and chlorine substituents (e.g., 12q, 13j, 13k) improve metabolic stability and target binding compared to non-halogenated analogs .
- Ester vs. Amide : Ethyl esters (e.g., 12m , 12q ) exhibit higher anti-fibrotic activity (IC₅₀ ~45 µM) than amide derivatives (e.g., 13j , 13k ), likely due to enhanced cell permeability .
Anti-Fibrotic Efficacy :
- Collagen Inhibition : Compounds 12m and 12q reduced hydroxyproline content (a collagen marker) by 40–50% at 50 µM, outperforming Pirfenidone (clinical reference) .
- Dose-Dependent Effects : Both compounds suppressed COL1A1 expression in HSC-T6 cells, with 12m showing superior activity at lower concentrations (10–20 µM) .
Comparison with Hydrazine-Containing Analogs :
- Kamal et al.
- The hydrazinyl group in this compound may offer unique advantages in fibrosis by targeting TGF-β1 signaling, a pathway less explored in ester/amide analogs .
Q & A
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Hydrazine coupling | Toluene, Pd₂(dba)₃, BINAP, 100°C | 75 | 95 | |
| Reduction | Fe powder, NH₄Cl, EtOH, 80°C | 82 | 98 | |
| Deprotection | HCl/MeOH, K₂CO₃, rt | 90 | 97 |
Q. Table 2. Spectroscopic Signatures of Key Functional Groups
| Group | Technique | Signature |
|---|---|---|
| Pyridin-2-yl | 1H NMR | δ 7.5–8.5 ppm (multiplet) |
| Hydrazinyl (-NH₂) | IR | 3300 cm⁻¹ (N-H stretch) |
| Pyrimidine ring | 13C NMR | δ 155–165 ppm (C=N/C-O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
